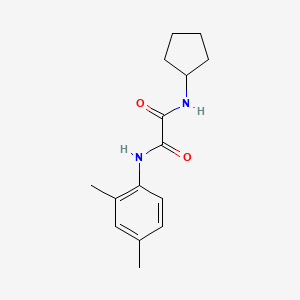
2-(2,4-Dinitrophenyl)sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)sulfanylphenol is an organic compound with the molecular formula C12H8N2O5S It is a derivative of phenol, where the phenol group is substituted with a 2,4-dinitrophenyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)sulfanylphenol typically involves the nitration of phenol followed by sulfonation. One common method involves the following steps :
Nitration: Phenol is nitrated using a mixture of sulfuric acid and nitric acid to produce 2,4-dinitrophenol.
Sulfonation: The 2,4-dinitrophenol is then reacted with a sulfonating agent, such as sulfuric acid, to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(2,4-Dinitrophenyl)sulfanylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)sulfanylphenol involves its ability to interact with various molecular targets. The compound can act as an uncoupling agent, disrupting oxidative phosphorylation in mitochondria. This leads to the dissipation of the proton gradient, resulting in the generation of heat instead of ATP . The molecular targets include enzymes involved in the electron transport chain and other mitochondrial proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupling agent with similar properties but lacks the sulfanyl group.
2,4-Dinitroanisole: Similar structure but with a methoxy group instead of a phenol group.
2,4-Dinitrobenzoic acid: Contains a carboxyl group instead of a phenol group.
Uniqueness
2-(2,4-Dinitrophenyl)sulfanylphenol is unique due to the presence of both the 2,4-dinitrophenyl and sulfanyl groups. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S/c15-10-3-1-2-4-12(10)20-11-6-5-8(13(16)17)7-9(11)14(18)19/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDCRWKQEQRTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-3-(2-hydroxy-4-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4866346.png)

![N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4866356.png)
![N-(2-METHYLCYCLOHEXYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4866364.png)
![6-{[5-(Ethoxycarbonyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4866371.png)
![N-[(1Z)-1-(3,4-dimethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4866387.png)
![Ethyl 4-methyl-2-(4-methyl-3-nitrobenzamido)-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B4866388.png)
![ethyl 1-[2-(2-naphthyloxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4866397.png)
![6-chloro-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4866398.png)
![1-[[4-[(2,4-Dichlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride](/img/structure/B4866404.png)

![3-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4866418.png)

![(4-BROMO-5-ETHYL-2-THIENYL)[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B4866435.png)
